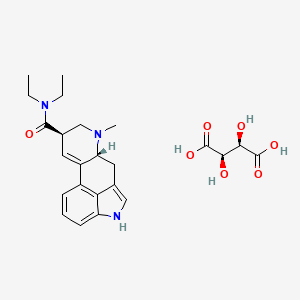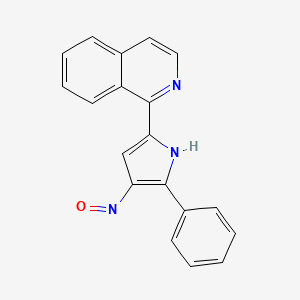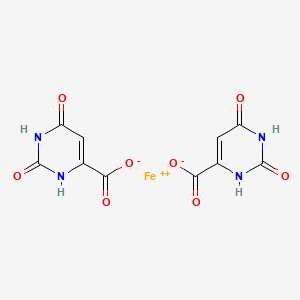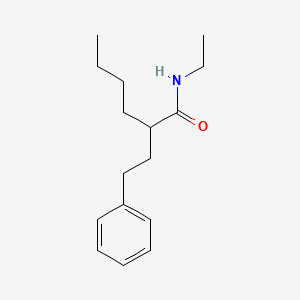
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate is a chemical compound with the molecular formula C20H29NO2 and a molecular weight of 315.4498 . This compound is known for its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a phenylacetate moiety. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate typically involves the esterification of benzeneacetic acid with 2-(2-methyl-1-pyrrolidinyl)ethanol . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the phenylacetate moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate can be compared with similar compounds such as:
- 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate
- (1-methylpyrrolidin-2-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of the pyrrolidine ring, cyclopentyl group, and phenylacetate moiety, which confer distinct chemical and biological properties.
特性
CAS番号 |
775220-88-7 |
|---|---|
分子式 |
C20H29NO2 |
分子量 |
315.4 g/mol |
IUPAC名 |
2-(2-methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate |
InChI |
InChI=1S/C20H29NO2/c1-16-8-7-13-21(16)14-15-23-20(22)19(18-11-5-6-12-18)17-9-3-2-4-10-17/h2-4,9-10,16,18-19H,5-8,11-15H2,1H3 |
InChIキー |
YLQSFTKJKOZBBJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN1CCOC(=O)C(C2CCCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



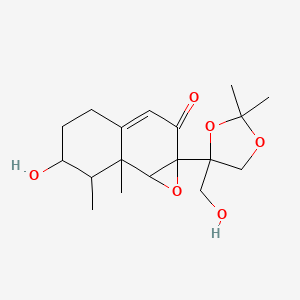
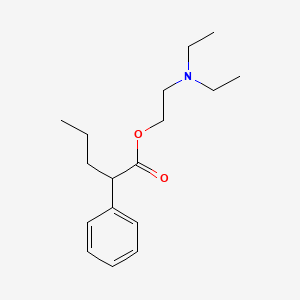
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
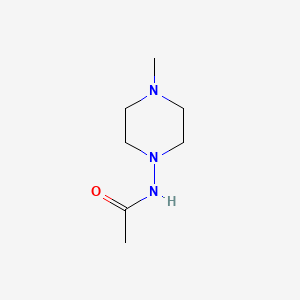
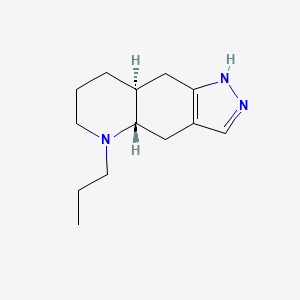
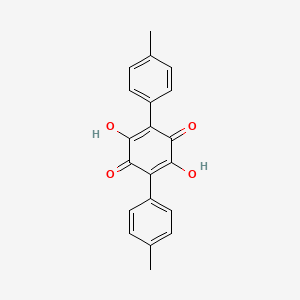
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
